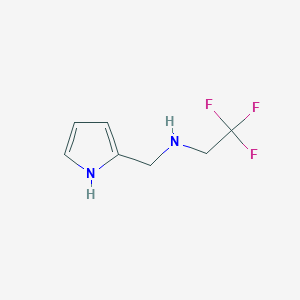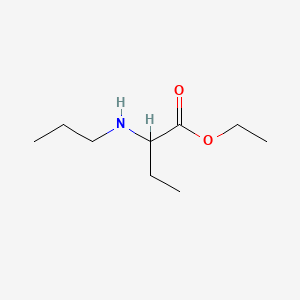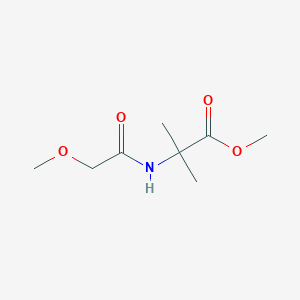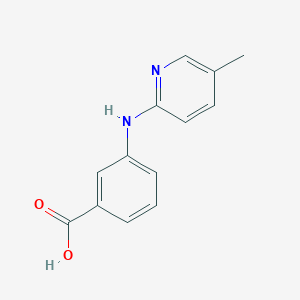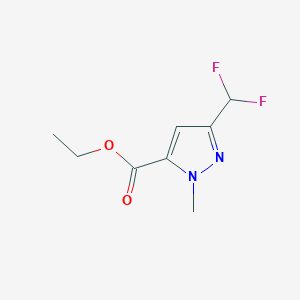
2-Methyl-6-nitro-isoindolin-1-one
Overview
Description
2-Methyl-6-nitro-isoindolin-1-one is a chemical compound belonging to the isoindoline family. Isoindolines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a nitro group at the 6th position and a methyl group at the 2nd position, which can influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 2-Methyl-6-nitro-isoindolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-2,3-dihydro-1H-isoindol-1-one with a nitrating agent such as nitric acid under controlled conditions. The reaction typically requires a solvent like acetic acid and is carried out at a temperature range of 0-5°C to ensure the selective nitration at the 6th position .
Industrial production methods for this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and product purity. These methods can be scaled up to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
2-Methyl-6-nitro-isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include 2-methyl-6-amino-2,3-dihydro-1H-isoindol-1-one and 2-methyl-6-hydroxy-2,3-dihydro-1H-isoindol-1-one.
Scientific Research Applications
2-Methyl-6-nitro-isoindolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitro-isoindolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxicity in target cells .
Comparison with Similar Compounds
2-Methyl-6-nitro-isoindolin-1-one can be compared with other isoindoline derivatives such as:
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-5-nitro-: The nitro group at the 5th position can lead to different substitution patterns and biological activities.
1H-Isoindol-1-one, 2,3-dihydro-2-phenyl-: The phenyl group at the 2nd position introduces aromaticity, affecting the compound’s stability and reactivity.
These comparisons highlight the unique features of this compound, particularly its nitro group at the 6th position, which plays a crucial role in its chemical and biological behavior.
Properties
IUPAC Name |
2-methyl-6-nitro-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-10-5-6-2-3-7(11(13)14)4-8(6)9(10)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEFFIFTXQYMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid](/img/structure/B1429672.png)
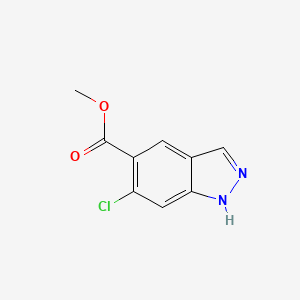
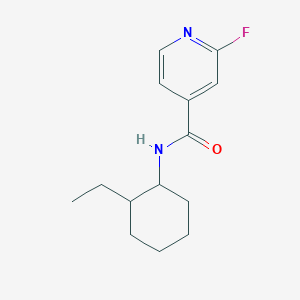
![[10]Cycloparaphenylene](/img/structure/B1429677.png)

![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)
